molecular formula C25H24N2OS B2981104 N-(4-butylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1358893-79-4

N-(4-butylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2981104
CAS No.: 1358893-79-4
M. Wt: 400.54
InChI Key: YROUEJHBWNUGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-butylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is a chemical compound used for research purposes . It is not intended for human or veterinary use.

Scientific Research Applications

Synthesis and Characterization

N-(4-butylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is involved in various synthetic and characterization studies. These compounds have been explored for their potential in creating new materials with unique properties. For instance, synthesis and characterization studies have shown that compounds containing thiophene units exhibit high thermal stability and good solubility in polar solvents, making them suitable for creating flexible and tough films. This attribute is particularly important in the development of new materials for electronic and photonic applications (S. Hsiao et al., 2000).

Conducting Polymers and Electrochromic Properties

Research into conducting polymers incorporating thiophene and pyrrol units has demonstrated their potential in electrochromic devices and solar cells. For example, copolymers of thiophene with pyrrol derivatives exhibit notable electrochromic properties, making them candidates for applications in smart windows and display technologies. These materials often feature high conductivity, thermal stability, and the ability to undergo reversible color changes upon electrical stimulation (M. Ertas et al., 2004).

Antimicrobial and Antibacterial Applications

Thiophene-based compounds, including those similar to this compound, have been explored for their antimicrobial and antibacterial properties. These studies aim at developing new antibiotic and antibacterial drugs, focusing on compounds that exhibit significant activity against both Gram-positive and Gram-negative bacteria. The pursuit of novel antibiotics is crucial in the fight against drug-resistant bacterial strains, highlighting the importance of thiophene-based compounds in pharmaceutical research (G. Ahmed, 2007).

Heterocyclic Synthesis

The versatility of thiophene-carboxamide derivatives in heterocyclic synthesis has been demonstrated, offering pathways to various heterocyclic compounds. These synthetic routes are valuable for creating molecules with potential applications in drug development and materials science. The ability to generate diverse heterocyclic structures from thiophene-carboxamide derivatives underscores their significance in synthetic organic chemistry (R. Mohareb et al., 2004).

Electronic and Photovoltaic Applications

Research on thiophene and pyrrol derivatives extends into the realm of electronic and photovoltaic applications. These compounds are investigated for their potential in organic solar cells and other electronic devices. The properties of thiophene-based polymers, such as their electronic and optical characteristics, make them suitable for use as active layers in solar cells, potentially leading to more efficient and flexible photovoltaic devices (Lin Hu et al., 2015).

Properties

IUPAC Name

N-(4-butylphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2OS/c1-2-3-9-19-12-14-21(15-13-19)26-25(28)24-23(27-16-7-8-17-27)22(18-29-24)20-10-5-4-6-11-20/h4-8,10-18H,2-3,9H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROUEJHBWNUGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.